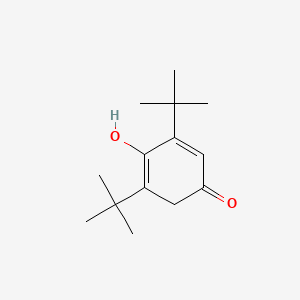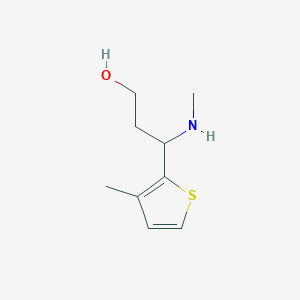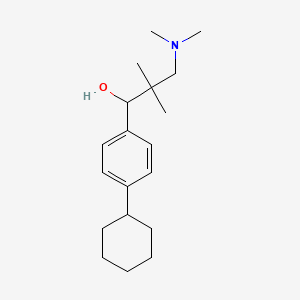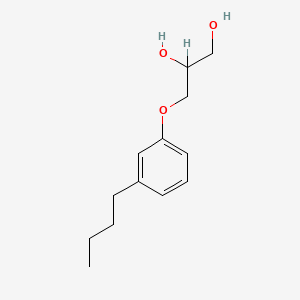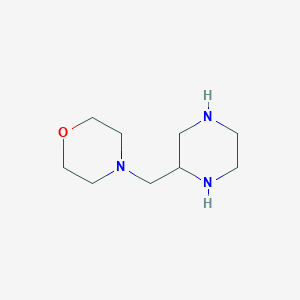
4-(Piperazin-2-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperazin-2-ylmethyl)morpholine is a heterocyclic organic compound that features both a piperazine and a morpholine ring. This compound is of significant interest due to its versatile applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both piperazine and morpholine moieties in its structure allows it to exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-2-ylmethyl)morpholine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of parallel solid-phase synthesis and photocatalytic synthesis . These methods are preferred due to their efficiency and scalability, allowing for the production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperazin-2-ylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or morpholine ring can be functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Aplicaciones Científicas De Investigación
4-(Piperazin-2-ylmethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an antidiabetic agent, as well as its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Piperazin-2-ylmethyl)morpholine involves its interaction with various molecular targets and pathways. For instance, in antibacterial applications, it can disrupt bacterial membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . In antidiabetic research, it acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), enhancing insulin secretion and improving glucose homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog with a single morpholine ring.
Piperazine: Contains only the piperazine ring.
Piperidine: Another related compound with a six-membered nitrogen-containing ring.
Uniqueness
4-(Piperazin-2-ylmethyl)morpholine is unique due to the presence of both piperazine and morpholine rings in its structure. This dual functionality allows it to exhibit a broader range of chemical reactivity and biological activity compared to its simpler analogs. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry and drug development.
Propiedades
Número CAS |
70403-32-6 |
|---|---|
Fórmula molecular |
C9H19N3O |
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
4-(piperazin-2-ylmethyl)morpholine |
InChI |
InChI=1S/C9H19N3O/c1-2-11-9(7-10-1)8-12-3-5-13-6-4-12/h9-11H,1-8H2 |
Clave InChI |
GRVJXWHAFWTUOA-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


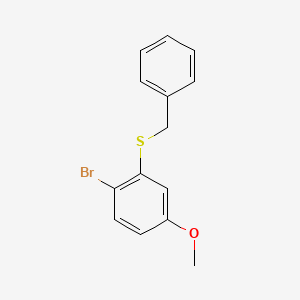
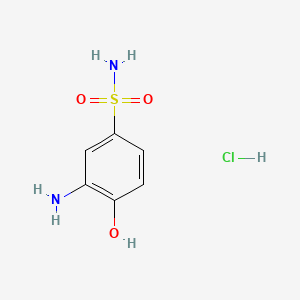
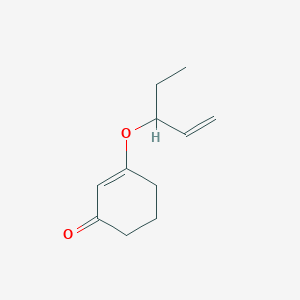
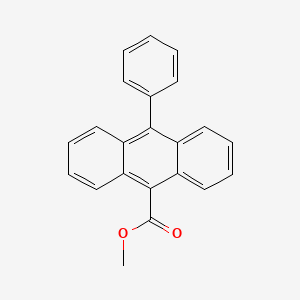

![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
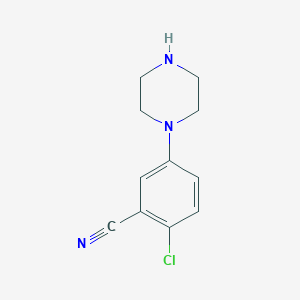
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
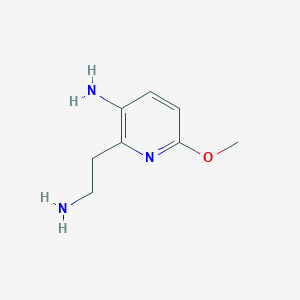
![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)
